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An Independent Review of Arimoclomol Maleate's Efficacy in Niemann-Pick Disease Type C

Niemann-Pick disease type C (NPC) is a rare, progressive neurodegenerative disorder with a

significant unmet medical need. In September 2024, the U.S. Food and Drug Administration

(FDA) approved Miplyffa (arimoclomol maleate) as the first treatment for NPC in adults and

children aged two years and older, to be used in combination with miglustat.[1][2][3][4] This

guide provides an objective comparison of Arimoclomol's performance with placebo, based on

the pivotal clinical trial data that led to its approval, and contextualizes its use alongside other

therapeutic options.

Mechanism of Action
Arimoclomol is a co-inducer of the heat shock response (HSR), a cellular protective

mechanism.[5] It is believed to amplify the production of heat shock proteins (HSPs),

particularly HSP70, which act as molecular chaperones. In NPC, mutations in the NPC1 or

NPC2 genes lead to misfolded proteins and impaired intracellular lipid transport, causing an

accumulation of lipids in various tissues, especially the brain. Arimoclomol is thought to aid in

the proper refolding of these misfolded proteins, thereby improving lysosomal function and

slowing disease progression.
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Pivotal Clinical Trial Evidence (NPC-002)
The approval of Arimoclomol was primarily based on the results of a multinational, randomized,

double-blind, placebo-controlled Phase 2/3 trial (NCT02612129), hereafter referred to as the

NPC-002 trial.

Experimental Protocol: NPC-002 Trial
The study evaluated the efficacy and safety of Arimoclomol over a 12-month period.

Participants: The trial enrolled 50 patients, aged 2 to 18 years, with a confirmed diagnosis of

NPC.

Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either

Arimoclomol or a placebo. The study was double-blinded, meaning neither the patients nor

the investigators knew which treatment was being administered.

Treatment: Arimoclomol was administered orally three times a day, with the dosage adjusted

for body weight (31 to 124 mg). A significant portion of the participants (78%) were also

receiving miglustat as part of their standard care.

Primary Endpoint: The primary measure of efficacy was the change from baseline in the 5-

domain NPC Clinical Severity Scale (NPCCSS) score at 12 months. The NPCCSS is a tool

used to assess the severity of NPC across key areas of function. A post-hoc analysis also

utilized a rescored 4-domain NPCCSS (R4DNPCCSS), which focused on ambulation,

speech, swallowing, and fine motor skills. Higher scores on these scales indicate greater

disease severity.
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Quantitative Data Summary
The NPC-002 trial demonstrated that Arimoclomol significantly slowed the progression of NPC

compared to placebo.

Efficacy Results

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1667591?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoint
Arimoclomol
Group

Placebo Group
Treatment
Difference

p-value

Mean Change in

5-domain

NPCCSS at 12

Months

0.76 2.15 -1.40 0.046

Mean Change in

R4DNPCCSS at

12 Months (Post-

Hoc)

0.35 2.05 -1.70 0.0155

Mean Change in

R4DNPCCSS

(with Miglustat)

at 12 Months

-0.23 1.92 -2.21 0.0077

Data sourced from publications on the NPC-002 trial.

The results indicated a 65% reduction in the annual rate of disease progression as measured

by the 5-domain NPCCSS for patients treated with Arimoclomol. Notably, in the prespecified

subgroup of patients also receiving miglustat, Arimoclomol led to a stabilization of disease

severity. Long-term data from an open-label extension of the trial suggested a sustained

reduction in disease progression for up to five years.

Safety and Tolerability
Outcome Arimoclomol Group (N=34) Placebo Group (N=16)

Patients with any Adverse

Events
30 (88.2%) 12 (75.0%)

Patients with Serious Adverse

Events
5 (14.7%) 5 (31.3%)

Most Common Side Effects

Upper respiratory tract

infection, diarrhea, decreased

weight

-
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Data sourced from the NPC-002 trial publication.

Arimoclomol was generally well-tolerated. The incidence of serious adverse events was lower

in the Arimoclomol group compared to the placebo group.

Comparison with Other Treatments
While the pivotal trial for Arimoclomol was placebo-controlled, it's important to understand its

position relative to other available therapies for NPC.

Miglustat (Zavesca®): This substrate reduction therapy is an established treatment for NPC

in Europe and other regions. It works by inhibiting the synthesis of glycosphingolipids. Many

participants in the Arimoclomol trial were on a stable dose of miglustat, and the data

suggests that Arimoclomol provides an additional benefit.

Aqneursa™ (levacetylleucine): Approved by the FDA shortly after Arimoclomol in September

2024, Aqneursa is another option for treating neurological symptoms of NPC. Its approval

was based on a study showing improvement in the functional Scale for the Assessment and

Rating of Ataxia (fSARA) compared to placebo.

Other Investigational Therapies: Several other therapies are in the pipeline, including

Trappsol® Cyclo™ (hydroxypropyl-beta-cyclodextrin) and IB1001. These compounds have

different mechanisms of action, such as chelating cholesterol or targeting other cellular

pathways.

Conclusion
The pivotal Phase 2/3 clinical trial provides robust evidence for the efficacy of Arimoclomol in

slowing the progression of Niemann-Pick disease type C, particularly when used in conjunction

with the existing standard of care, miglustat. The data shows a statistically significant and

clinically meaningful reduction in disease progression over 12 months, with a favorable safety

profile. While direct head-to-head trials with other approved agents like Aqneursa are not

available, the approval of Arimoclomol marks a significant advancement, offering a new

therapeutic option that targets the underlying cellular stress response in this devastating

disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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